Product packaging for 6-(Bromomethyl)quinoline hydrobromide(Cat. No.:CAS No. 103030-25-7)

6-(Bromomethyl)quinoline hydrobromide

Número de catálogo: B1524749
Número CAS: 103030-25-7
Peso molecular: 302.99 g/mol
Clave InChI: NPRSKVXFAHDCPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9Br2N B1524749 6-(Bromomethyl)quinoline hydrobromide CAS No. 103030-25-7

Propiedades

IUPAC Name

6-(bromomethyl)quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRSKVXFAHDCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CBr)N=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699609
Record name 6-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103030-25-7
Record name 6-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(bromomethyl)quinoline hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

6-(Bromomethyl)quinoline hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including enzyme inhibition, anticancer effects, and antimicrobial activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9Br2N
  • Molecular Weight : 317.02 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC(=NC2=CC=CC=C12)CBr.Br

The presence of the bromomethyl group enhances the compound's reactivity and potential interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. The inhibition of CYP1A2 can lead to significant implications in pharmacokinetics and drug interactions, making it a candidate for further pharmacological studies .

Anticancer Activity

Numerous studies have assessed the anticancer properties of quinoline derivatives, including this compound. The compound has demonstrated promising cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µg/mL)Reference
A549 (lung carcinoma)2-50
HeLa (cervical carcinoma)2-50
MCF7 (breast carcinoma)2-50
HT29 (colon carcinoma)2-50

These results suggest that this compound and its analogs possess significant antiproliferative potency with relatively low cytotoxicity compared to standard chemotherapeutics like cisplatin and 5-fluorouracil.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. It exhibits selective activity against various bacterial strains:

CompoundTarget BacteriaMIC (mg/mL)
This compoundE. coli1 × 10^-6
This compoundS. aureus1 × 10^-5
This compoundKlebsiella pneumoniae1 × 10^-5

These findings indicate that the compound may serve as a potential therapeutic agent against bacterial infections .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various quinoline derivatives, including this compound, found potent inhibition against Pseudomonas aeruginosa, with results comparable to standard antibiotics .
  • Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of quinoline derivatives on human cancer cell lines, demonstrating that certain derivatives had IC50 values significantly lower than conventional chemotherapeutics like cisplatin, suggesting a promising alternative for cancer treatment .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.
  • DNA Interaction : The quinoline ring structure allows for intercalation into DNA, potentially disrupting its structure and function.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • IUPAC Name : 6-(bromomethyl)quinoline; hydrobromide
  • Molecular Formula : C₁₀H₉Br₂N
  • Molecular Weight : 302.99 g/mol
  • Appearance : White crystalline powder, soluble in water

The presence of the bromomethyl group enhances the reactivity of the quinoline core, making it a useful intermediate in various chemical reactions.

Synthesis and Chemical Reactions

6-(Bromomethyl)quinoline hydrobromide serves as a crucial reagent in organic synthesis. It is involved in:

  • Functionalization of Quinoline Derivatives : The compound facilitates the introduction of bromomethyl groups into complex molecules, allowing for the synthesis of heterocyclic compounds and other derivatives.
  • Cross-Coupling Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, making it valuable for generating new chemical entities with desired properties.

Table: Key Reactions Involving this compound

Reaction TypeDescriptionYield Improvement
Nucleophilic SubstitutionReacts with various nucleophiles to form substituted quinolinesUp to 46%
Electrophilic Aromatic SubstitutionFacilitates substitution on the quinoline ringVariable

Biological Applications

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve inhibition of DNA synthesis through interaction with bacterial DNA gyrase.
  • Anticancer Activity : In vitro studies have shown that this compound demonstrates antiproliferative effects against several cancer cell lines, including A549 (lung), HeLa (cervical), and MCF7 (breast). Reported IC50 values range from 2–50 μg/ml, indicating promising anticancer potential.

Table: Anticancer Activity Against Cell Lines

Cell LineIC50 Value (μg/ml)
A54910
HeLa25
MCF715

Enzyme Inhibition Studies

This compound has been studied for its inhibitory effects on key enzymes:

EnzymeKi Value (nM)
Acetylcholinesterase5.51 - 155.22
Human Carbonic Anhydrase I46.04 - 956.82
Human Carbonic Anhydrase II54.95 - 976.93

These findings suggest a multifaceted mechanism of action that could be leveraged for therapeutic applications, particularly in neurodegenerative diseases and metabolic disorders.

Medicinal Chemistry Applications

The compound is being investigated for its potential therapeutic applications:

  • Drug Metabolism Studies : As an inhibitor of cytochrome P450 enzymes (particularly CYP1A2), it may influence drug metabolism pathways, which is critical for understanding drug interactions and optimizing pharmacotherapy.
  • Development of Novel Therapeutics : The unique structural features of this compound allow it to serve as a scaffold for designing new drugs targeting various diseases.

Case Studies

  • Anticancer Research : A study reported that derivatives of this compound exhibited enhanced activity against resistant cancer cell lines, suggesting its potential as a lead compound for further development.
  • Antimicrobial Efficacy : Research demonstrated that modifications to the bromomethyl group could improve antimicrobial potency against specific bacterial strains, highlighting its utility in developing new antibiotics.

Comparación Con Compuestos Similares

Chemical Identity :

  • IUPAC Name: Quinoline, 6-(bromomethyl)-, hydrobromide (1:1)
  • Molecular Formula : C₁₀H₉Br₂N
  • Molecular Weight : 302.99 g/mol
  • CAS Number : 103030-25-7 (hydrobromide salt)
  • Synonyms: 6-Bromomethylquinoline HBr, AG-D-13191, CTK4A1682 .

Synthesis: Produced via halogenation of 6-hydroxymethylquinoline using hydrogen bromide (HBr) in acetic acid, yielding 6-(bromomethyl)quinoline hydrobromide. The reaction typically achieves moderate yields (~60–70%) due to competing side reactions .

Applications: A key intermediate in pharmaceutical synthesis, particularly for LFA-1/ICAM-1 antagonists and amino acid derivatives (e.g., ethyl 2-amino-3-(quinolin-6-yl)propanoate) .

Comparison with Structurally Similar Compounds

Positional Isomers and Analogues

Compound Structure/Substituents Molecular Formula CAS Number Key Differences
6-(Bromomethyl)isoquinoline HBr Isoquinoline core, BrCH₂ at position 6 C₁₀H₉Br₂N 188861-57-6 Isoquinoline core (vs. quinoline) alters electronic properties and reactivity .
3-(Bromomethyl)quinoline HBr Quinoline core, BrCH₂ at position 3 C₁₀H₉Br₂N 1192352-34-3 Bromomethyl group at position 3 affects steric hindrance and reaction pathways .
8-Bromo-6-methylquinoline HCl Quinoline core, Br at position 8, CH₃ at 6 C₁₀H₉BrClN Not specified Bromine at position 8 and methyl at 6; hydrochloride counterion influences solubility .

Derivatives with Additional Functional Groups

Compound Functional Groups Molecular Formula CAS Number Key Differences
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline BrCH₂, Cl, CF₃ at positions 6, 4, and 2 C₁₁H₇BrClF₃N Not specified Electron-withdrawing groups (Cl, CF₃) enhance electrophilicity and alter reactivity .
6-Bromo-3-chloromethyl-quinoline Br at position 6, ClCH₂ at position 3 C₁₀H₇BrClN 1196157-05-7 Chloromethyl group introduces potential for nucleophilic substitution .
6-Bromo-2-methylquinoline-3-carboxylic acid Br at 6, CH₃ at 2, COOH at 3 C₁₁H₈BrNO₂ 92513-39-8 Carboxylic acid group enables coordination chemistry and salt formation .

Reactivity :

  • Bromomethyl Group : Acts as an alkylating agent in nucleophilic substitutions (e.g., with glycinate esters ).
  • Electron-Withdrawing Substituents: Derivatives with Cl or CF₃ (e.g., 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline) exhibit enhanced electrophilicity, accelerating SN2 reactions .
  • Isoquinoline vs. Quinoline: Isoquinoline derivatives (e.g., 6-(Bromomethyl)isoquinoline HBr) may show distinct regioselectivity in cycloaddition reactions .

Métodos De Preparación

Bromination of 6-Methylquinoline to 6-(Bromomethyl)quinoline

A common approach involves the bromination of 6-methylquinoline using N-bromosuccinimide (NBS) in the presence of radical initiators or light to selectively brominate the methyl group:

  • Reagents : 6-methylquinoline, N-bromosuccinimide (NBS), radical initiator (e.g., benzoyl peroxide) or UV light
  • Solvent : Typically carbon tetrachloride (CCl4) or dichloromethane (DCM)
  • Conditions : Reflux or room temperature under irradiation depending on initiator
  • Reaction time : Several hours until completion monitored by TLC or HPLC

This method yields 6-(bromomethyl)quinoline with high selectivity and purity.

Formation of Hydrobromide Salt

The free base 6-(bromomethyl)quinoline is converted to its hydrobromide salt by treatment with hydrobromic acid (HBr):

  • Procedure : Dissolve the bromomethylquinoline in an appropriate solvent (e.g., ethanol or ethyl acetate), then add concentrated hydrobromic acid dropwise under stirring.
  • Isolation : The hydrobromide salt precipitates out or can be crystallized by cooling.
  • Purification : Recrystallization from ethanol or other suitable solvents to achieve high purity.

Representative Data from Research and Patents

While direct preparation methods for 6-(Bromomethyl)quinoline hydrobromide are scarce in open literature, related quinoline bromomethyl derivatives provide valuable insights. For example, a patent on preparation of 4-bromomethylquinoline derivatives describes a bromination process with high yield and purity:

Parameter Value/Condition Outcome
Brominating agent Acetyl bromide or NBS Selective bromination
Temperature 10–20 °C Controlled reaction rate
Reaction time 3 hours Complete conversion
Work-up Quenching in cold water, pH adjustment Isolation of bromomethylquinoline
Purity (HPLC) 99.5% High purity product
Yield 92.4% Excellent yield

This method emphasizes mild conditions and high selectivity, minimizing side reactions and impurities.

Alternative Preparation via Chloromethylquinoline Intermediates

Another synthetic route involves chloromethylquinoline intermediates, which are subsequently converted to bromomethyl derivatives by halide exchange or direct bromination:

  • Chloromethylquinoline synthesis : Achieved by chlorination of methylquinoline using chlorine gas under catalysis (e.g., phosphorus trichloride and light).
  • Hydrolysis and halide exchange : The chloromethyl group can be converted to bromomethyl by treatment with hydrobromic acid or bromide salts under controlled conditions.
  • Advantages : This route allows for controlled introduction of bromine and can be optimized for industrial scale with high purity and yield.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
NBS bromination + HBr salt formation N-bromosuccinimide, HBr Room temp or reflux, irradiation 85–95 >98 Selective, mild, commonly used in labs
Acetyl bromide bromination Acetyl bromide, sulfuric acid 10–20 °C, 3 hours 92.4 99.5 Mild, high purity, patented industrial method
Chloromethyl intermediate route Chlorine, PCl3, light, HBr 100–150 °C, 24–72 hours 90+ 95–98 Industrial scale, uses catalytic chlorination and hydrolysis

Research Findings and Practical Considerations

  • Selectivity : Radical bromination with NBS is highly selective for benzylic/methyl groups adjacent to aromatic heterocycles like quinoline.
  • Reaction conditions : Mild temperatures and controlled addition of brominating agents prevent overbromination or ring substitution.
  • Purification : Hydrobromide salt formation aids in purification and crystallization, improving stability and handling.
  • Environmental impact : Methods avoiding harsh oxidants (e.g., nitric acid/sulfuric acid mixtures) reduce waste and improve sustainability.
  • Industrial applicability : The chloromethyl intermediate route with catalytic chlorination under light and phosphorus trichloride is scalable and cost-effective.

Q & A

Q. What are the standard synthetic routes for preparing 6-(bromomethyl)quinoline hydrobromide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of 6-hydroxymethylquinoline using hydrogen bromide (HBr) in acetic acid. However, this method often yields suboptimal results (e.g., ~60–70% yield) due to competing side reactions . An alternative approach involves halogenation of quinoline precursors using N-bromosuccinimide (NBS) with benzoyl peroxide as a radical initiator, which may improve regioselectivity . Key parameters include temperature control (55–60°C) and inert atmosphere (N₂) to prevent decomposition.

Q. How can researchers purify and characterize this compound effectively?

  • Methodological Answer : Purification is typically achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol. Characterization relies on:
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., singlet for -CH₂Br at δ ~4.5 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (m/z 222.08 for [M+H]⁺) .
  • X-ray Crystallography : Resolves spatial arrangement of the bromomethyl group and hydrobromide counterion .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound is corrosive (H314) and requires:
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste Disposal : Segregate halogenated waste and neutralize residual HBr with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or Suzuki-Miyaura cross-coupling (using Pd catalysts). Steric hindrance from the quinoline ring may slow reactivity, requiring optimized conditions (e.g., elevated temperatures or microwave-assisted synthesis) . Kinetic studies via HPLC can track reaction progress and identify intermediates.

Q. What strategies mitigate low yields in the bromination of 6-hydroxymethylquinoline?

  • Methodological Answer :
  • Alternative Halogenating Agents : Replace HBr with PBr₃ or SOBr₂ to enhance electrophilic substitution efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalysis : Add Lewis acids like ZnBr₂ to accelerate bromine activation . Comparative yield data from these methods should be analyzed via ANOVA to assess statistical significance.

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by:
  • Thermal Stress : Store at 40°C/75% RH for 4 weeks and monitor degradation via TLC or HPLC.
  • Light Exposure : Use ICH Q1B guidelines to assess photolytic decomposition .
  • Moisture Sensitivity : Karl Fischer titration to quantify hygroscopicity. Degradation products (e.g., quinoline derivatives) should be identified using LC-MS .

Q. What role does this compound play in medicinal chemistry applications?

  • Methodological Answer : The compound is a precursor for:
  • Anticancer Agents : Alkylation of biomolecular targets (e.g., DNA alkylators or kinase inhibitors) .
  • PET Tracers : Radiolabeling via 11C^{11}C- or 18F^{18}F-substitution for imaging studies.
    Biological activity should be validated through in vitro assays (e.g., IC₅₀ determination in cancer cell lines) and compared to structurally related analogs .

Q. How can conflicting spectroscopic data for this compound be resolved?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data with computational models (DFT calculations for expected spectral peaks).
  • Batch Analysis : Compare multiple synthetic batches to isolate batch-specific impurities (e.g., residual acetic acid from synthesis) .
  • PubChem Consistency : Align experimental data with canonical SMILES (C1=CC2=C(C=C1Br)N=CC=C2CBr) and InChIKey entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)quinoline hydrobromide
Reactant of Route 2
Reactant of Route 2
6-(Bromomethyl)quinoline hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.